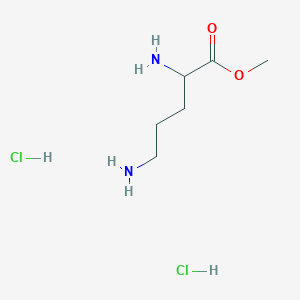
BDP TMR maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TMR maleimide is a bright borondipyrromethene fluorophore designed for the TAMRA channel. This compound is particularly useful for conjugation with thiol groups, such as those found in protein side chains. It is known for its high quantum yield and photostability, making it an excellent choice for various fluorescence-based applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BDP TMR maleimide involves the reaction of borondipyrromethene (BDP) with maleimide derivatives. The maleimide group is highly reactive towards thiols, allowing for efficient conjugation . The typical reaction conditions include the use of organic solvents such as DMSO or DMF, and the reaction is often carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC or gel filtration .
Analyse Des Réactions Chimiques
Types of Reactions
BDP TMR maleimide primarily undergoes substitution reactions with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds.
pH 7-7.5, use of organic co-solvents like DMSO or DMF, inert gas atmosphere .Major Products
The major product of the reaction between this compound and thiol groups is a stable thioether bond, which is useful for labeling proteins and other biomolecules .
Applications De Recherche Scientifique
BDP TMR maleimide has a wide range of applications in scientific research:
Chemistry: Used in fluorescence polarization assays due to its high quantum yield and photostability.
Biology: Commonly used for labeling proteins and peptides, enabling the study of biological processes at the molecular level.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Employed in the development of fluorescent probes and dyes for various industrial applications.
Mécanisme D'action
BDP TMR maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. This reaction is facilitated by the electrophilic nature of the maleimide group, which selectively reacts with thiols under mild conditions . The resulting conjugates are highly stable and retain the fluorescent properties of the BDP TMR dye .
Comparaison Avec Des Composés Similaires
Similar Compounds
BDP TR maleimide: Similar to BDP TMR maleimide but with different spectral properties.
BDP TMR azide: Contains an azido group instead of a maleimide group, used for click chemistry reactions.
BDP TMR NHS ester: An amine-reactive derivative of BDP TMR, used for labeling amine groups.
Uniqueness
This compound stands out due to its high quantum yield, photostability, and specificity for thiol groups. These properties make it particularly useful for applications requiring long-term stability and high sensitivity .
Propriétés
Formule moléculaire |
C27H27BF2N4O4 |
|---|---|
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |
Clé InChI |
ZWNBTDYYMRVBDW-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



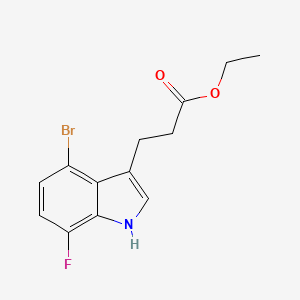

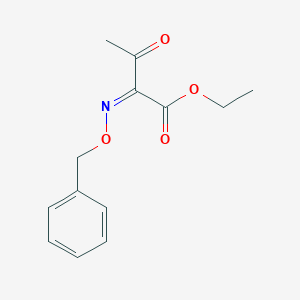
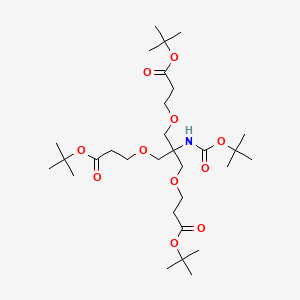

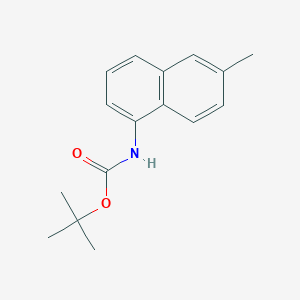


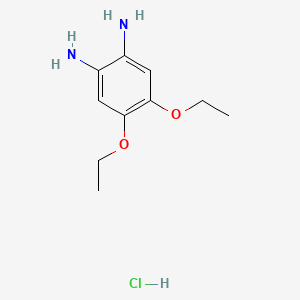
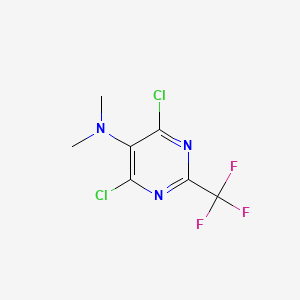
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
